

Technical Support Center: Topoisomerase II

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Compound of Interest

Compound Name: *Topoisomerase II|A-IN-5*

Cat. No.: *B15141670*

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This guide provides troubleshooting advice and frequently asked questions for researchers working with Topoisomerase II (Topo II).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Assay Problems

Q1: My Topoisomerase II reaction failed. I see no decatenation or relaxation of my DNA substrate. What went wrong?

A1: A complete lack of enzyme activity is a common issue. Here are the most likely causes and solutions:

- **Enzyme Inactivity:** The enzyme may have lost activity due to improper storage or handling. Always use a fresh aliquot of the enzyme if you suspect this.[1][2]
- **ATP Degradation:** Topo II requires ATP for its catalytic activity.[2] Ensure your ATP stock is not degraded. It's best to prepare fresh ATP solutions and store them properly.
- **Incorrect Reaction Buffer:** The 5x Complete Assay Buffer is unstable and must be made fresh for each experiment by mixing equal volumes of Buffer A and Buffer B.[3][4] Do not store the complete buffer.[3][4]
- **Component Order of Addition:** Reactions should be assembled on ice, adding components in this order: water, buffer, DNA, test compound (if any), and finally the enzyme.[3][4]

- **Incorrect Incubation Conditions:** Ensure the reaction is incubated at 37°C for the recommended time, typically 30 minutes.[1][3]

Q2: My agarose gel shows smeared bands instead of clear, distinct bands. What does this indicate?

A2: Smeared bands often point to nuclease contamination in your sample.

- **Nuclease Contamination:** Crude cell extracts can contain nucleases that degrade the DNA substrate.[5][6] This degradation is ATP-independent.[4][5] To confirm, run a control reaction without ATP; if you still see smearing, nuclease activity is the likely cause.
- **Overloading Protein:** If you are using crude extracts, high concentrations of protein can interfere with gel migration.[6] Consider using less extract or purifying the Topo II from the extract.[6] Adding proteinase K after the reaction can also help by degrading proteins that might interfere with the gel electrophoresis.[4]

Q3: I'm seeing unexpected bands in my gel. How do I interpret them?

A3: The interpretation depends on the assay you are running.

- **Decatenation Assay:** In a decatenation assay using kDNA, you may see two bands for the decatenated product, especially when running the gel with ethidium bromide. These correspond to nicked (open-circular) and intact (covalently closed) minicircles. Both are considered products of decatenation.[4][5]
- **Relaxation Assay:** In a relaxation assay, you should see a ladder of topoisomers between the supercoiled substrate and the fully relaxed product. If you see linear DNA, it could indicate the presence of a Topo II poison or nuclease activity.
- **Contaminants in Crude Extracts:** Crude extracts may contain fluorescent contaminants. It is advisable to run a control lane with only the protein extract (no DNA substrate) to identify any such artifacts.[5][6]

Drug Screening & Inhibitor Assays

Q4: How do I differentiate between a Topoisomerase II poison and a catalytic inhibitor?

A4: Topo II poisons and catalytic inhibitors have distinct mechanisms of action that can be distinguished in vitro.

- **Topo II Poisons** (e.g., etoposide, doxorubicin): These compounds stabilize the "cleavage complex," which is an intermediate in the Topo II reaction where the DNA is cut.[\[2\]](#)[\[7\]](#) This leads to an accumulation of DNA double-strand breaks. In a plasmid-based assay, this will result in the appearance of linear DNA.[\[3\]](#)[\[8\]](#)
- **Catalytic Inhibitors**: These compounds inhibit the enzymatic activity of Topo II without stabilizing the cleavage complex.[\[9\]](#)[\[10\]](#) They might interfere with ATP binding, DNA binding, or other steps in the catalytic cycle.[\[9\]](#)[\[10\]](#) In an assay, this will appear as a reduction in the amount of product (relaxed or decatenated DNA) without the formation of linear DNA.

Q5: My solvent control (e.g., DMSO) is inhibiting the enzyme activity. What should I do?

A5: Solvents like DMSO can inhibit Topo II activity, especially at higher concentrations.[\[3\]](#)[\[11\]](#)[\[12\]](#)

- **Run a Solvent Control**: Always run a control with the enzyme and the highest concentration of solvent used for your test compounds.[\[3\]](#) This will help you determine if the solvent itself is affecting the enzyme.
- **Minimize Solvent Concentration**: It is recommended not to exceed a final DMSO concentration of 1-2% (v/v).[\[11\]](#)[\[12\]](#) If higher concentrations are necessary, you may need to increase the amount of enzyme in the reaction to compensate for the loss of activity.[\[11\]](#)[\[12\]](#)
- **Increase Reaction Volume**: If the solvent interferes with the reaction, increasing the total reaction volume might be beneficial.[\[1\]](#)

Q6: The control Topo II poison (e.g., VP-16/etoposide) is not showing any effect in my cleavage assay.

A6: This could be due to several factors related to the assay conditions.

- **Termination of Reaction**: To trap the cleavage complex formed by Topo II poisons, the reaction must be stopped by the rapid addition of SDS (0.1 volume of 10% SDS) before

adding proteinase K.[3][8] The SDS facilitates the trapping of the enzyme in the cleavage complex.[3]

- Incorrect Gel System: To resolve linear DNA (the product of a poison) from supercoiled and relaxed forms, it is best to run an agarose gel containing ethidium bromide.[3] Gels run without ethidium bromide are better for resolving different topoisomers and assessing catalytic inhibition.[3]

Troubleshooting Summary Tables

Table 1: General Topoisomerase II Assay Troubleshooting

Problem	Possible Cause	Solution
No enzyme activity	Inactive enzyme	Use a fresh aliquot of Topoisomerase II.[1][2]
Degraded ATP	Prepare fresh ATP solution.	
Incorrect reaction buffer	Prepare the 5x Complete Assay Buffer fresh for each experiment.[3][4]	
Smeared DNA bands	Nuclease contamination	Run an ATP-free control to confirm. If smearing persists, consider purifying the enzyme from the crude extract.[4][5]
Inhibition in solvent control	High solvent concentration (e.g., DMSO)	Keep final DMSO concentration at 1-2% or below.[11][12] Perform an enzyme titration in the presence of the solvent to determine the optimal enzyme concentration.[11][12]
No linear DNA with Topo II poison	Improper reaction termination	Ensure rapid addition of SDS to 1% final concentration to trap the cleavage complex before adding proteinase K.[3][8]
Incorrect gel analysis	Use a gel containing ethidium bromide to resolve linear DNA from other plasmid forms.[3]	

Table 2: Recommended Reagent Concentrations for a 20 μ L Reaction

Component	Stock Concentration	Volume per Reaction	Final Concentration
10x Topo II Reaction Buffer	10x	2 μ L	1x
DNA Substrate (kDNA or plasmid)	20 μ g/mL	10 μ L	200 ng
Purified Topoisomerase II	Varies (Units)	Varies	1-5 Units (initial titration)[1]
Cellular Extract	Varies (mg/mL)	Varies	0.1 - 5.0 μ g total protein[1][2]
ATP	30 mM	~0.7 μ L	1 mM

Experimental Protocols

Protocol 1: Topoisomerase II Decatenation Assay

This assay measures the ability of Topo II to separate interlocked DNA circles (catenanes) found in kinetoplast DNA (kDNA).

- Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a single 20 μ L reaction, combine:
 - 2 μ L of 10x Topo II Reaction Buffer.
 - 200 ng of kDNA substrate.[1]
 - 1 μ L of 20 mM ATP.
 - Test compound or solvent control.
 - Nuclease-free water to a volume of 19 μ L.
- Enzyme Addition: Add 1 μ L of purified Topo II or cell extract to each tube. For initial experiments with purified enzyme, a range of 1-5 units is recommended.[1]

- Incubation: Incubate the reactions at 37°C for 30 minutes.[\[1\]](#)
- Termination: Stop the reaction by adding 5 µL of 5x loading dye containing SDS.[\[1\]](#)
- Gel Electrophoresis: Load the samples onto a 0.8% agarose gel.[\[1\]](#) Run the gel at 5-10 V/cm for 2-3 hours.[\[1\]](#)
- Visualization: Stain the gel with ethidium bromide, destain with water, and visualize under UV light.[\[1\]](#) Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well.

Protocol 2: Topoisomerase II Relaxation Assay

This assay measures the conversion of supercoiled plasmid DNA to its relaxed form.

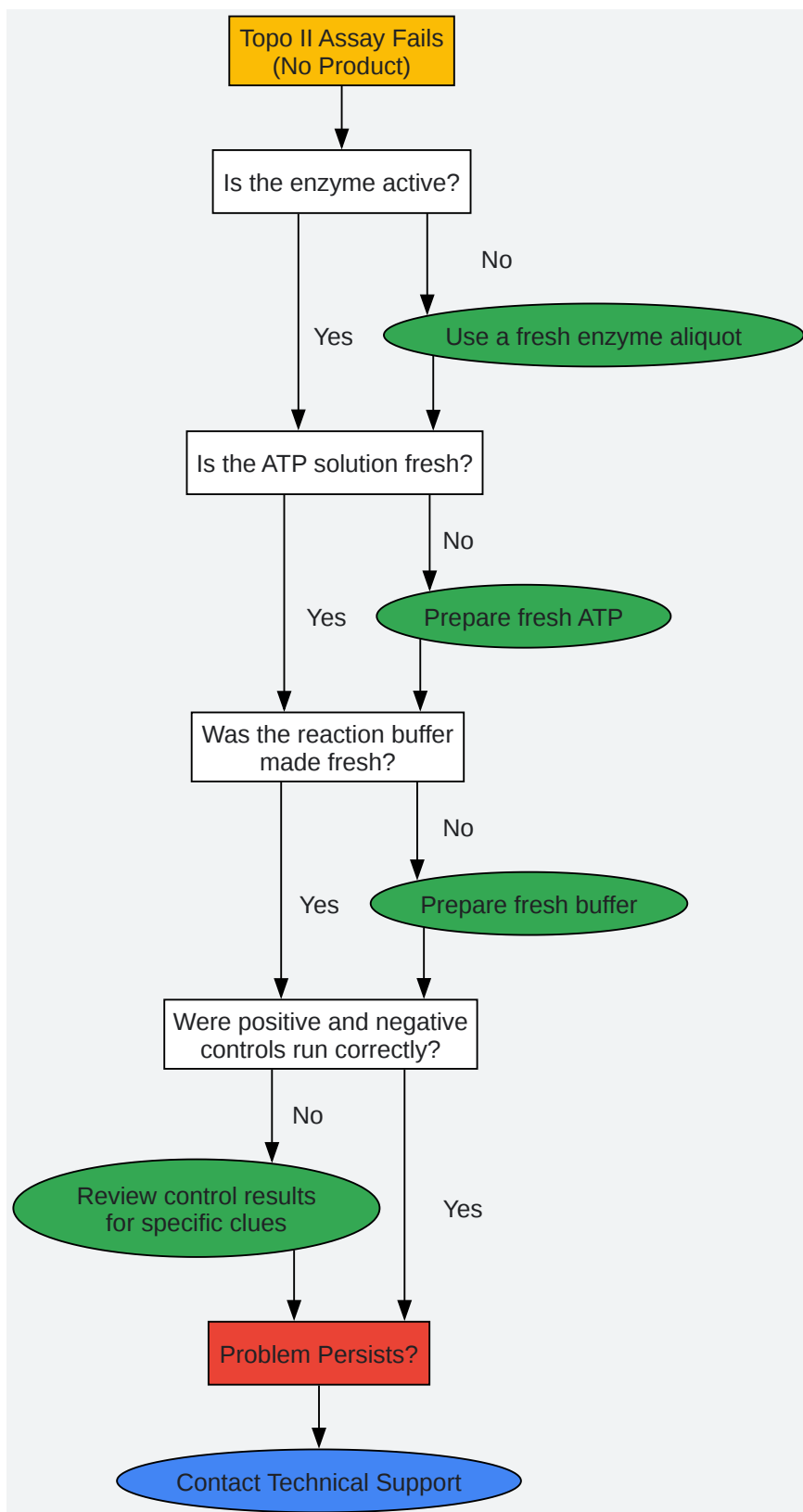
- Reaction Setup: On ice, prepare a master mix. For a single 20 µL reaction, combine:
 - 2 µL of 10x Topo II Reaction Buffer.
 - 200 ng of supercoiled plasmid DNA.
 - 1 µL of 20 mM ATP.
 - Test compound or solvent control.
 - Nuclease-free water to a volume of 19 µL.
- Enzyme Addition: Add 1 µL of purified Topo II.
- Incubation: Incubate at 37°C for 30 minutes.
- Termination: Stop the reaction by adding 5 µL of 5x loading dye.
- Gel Electrophoresis: Load samples onto a 1% agarose gel. To resolve topoisomers, run the gel without ethidium bromide.
- Visualization: After electrophoresis, stain the gel with ethidium bromide, destain, and visualize. The supercoiled DNA will migrate fastest, followed by a ladder of relaxed topoisomers.

Protocol 3: Topoisomerase II Cleavage Assay (for Poisons)

This assay detects the formation of linear DNA resulting from the action of Topo II poisons.

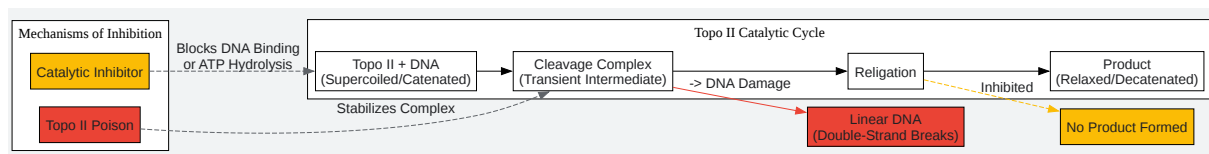
- **Reaction Setup:** Follow the setup for the relaxation assay (Protocol 2), including your test compound (potential poison). A known poison like etoposide should be used as a positive control.
- **Enzyme Addition:** Add 1 μL of purified Topo II.
- **Incubation:** Incubate at 37°C for 30 minutes.[\[3\]](#)
- **Termination and Trapping:** Terminate the reaction by adding 2 μL of 10% SDS (final concentration 1%) and mix immediately.[\[3\]](#)[\[8\]](#) This step is critical to trap the cleavage complex.
- **Protein Digestion:** Add proteinase K to a final concentration of 50 $\mu\text{g/mL}$ and incubate at 37°C for an additional 30 minutes to degrade the enzyme.
- **Gel Electrophoresis:** Add loading dye and load the samples onto a 1% agarose gel containing 0.5 $\mu\text{g/mL}$ ethidium bromide.[\[3\]](#) The ethidium bromide in the gel helps to separate the linear DNA from the supercoiled and relaxed forms.
- **Visualization:** Destain the gel in water for 15-30 minutes and visualize under UV light.[\[4\]](#) The presence of a band corresponding to linear plasmid DNA indicates the activity of a Topo II poison.

Visualizations



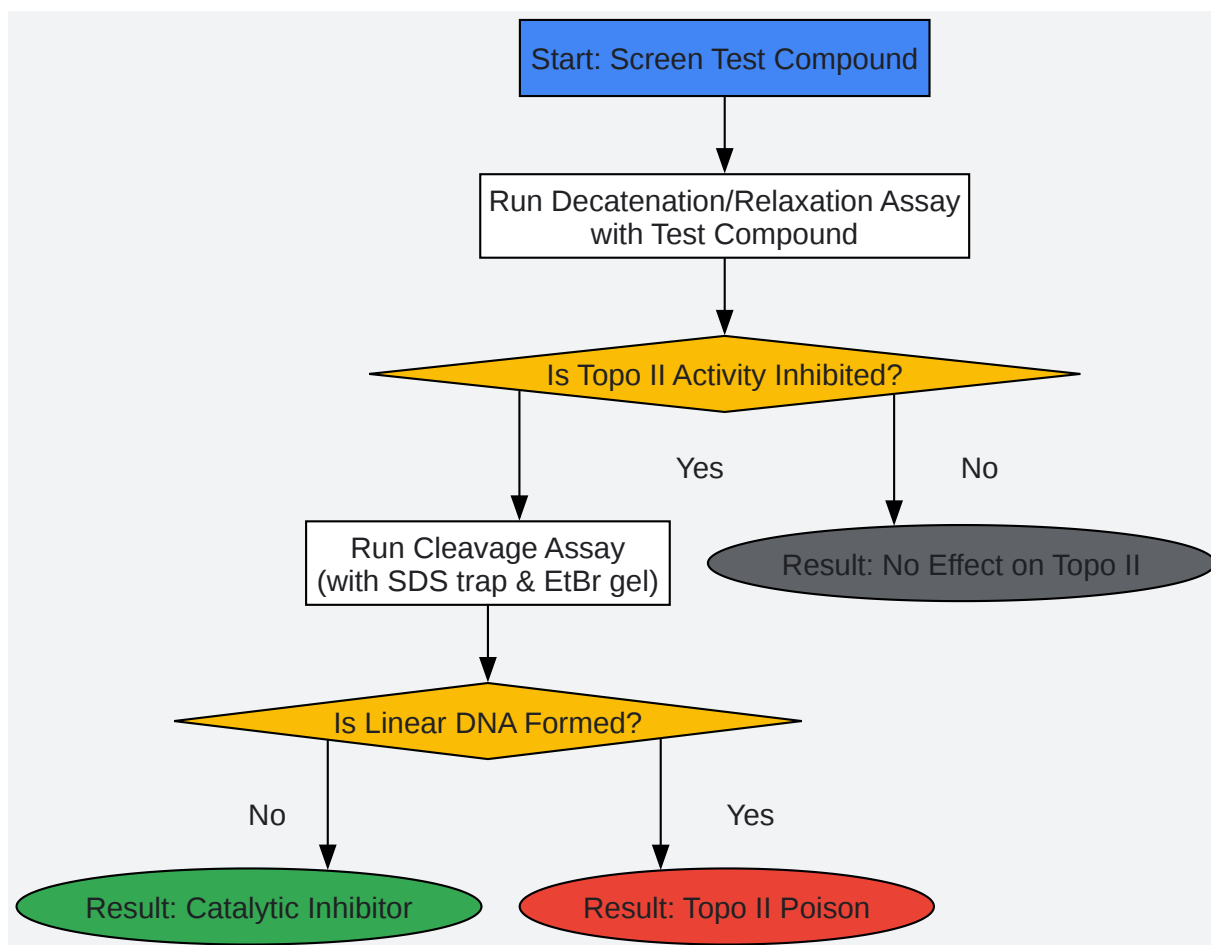
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Caption: A workflow for troubleshooting a failed Topoisomerase II assay.



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Caption: Mechanisms of Topo II poisons vs. catalytic inhibitors.



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Caption: Workflow for screening and classifying Topoisomerase II inhibitors.

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